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1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B1617382
CAS No.: 78904-44-6
M. Wt: 223.22 g/mol
InChI Key: BTHUWEKTWWOHCT-UHFFFAOYSA-N
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Description

Significance of Nitroalkenes as Synthetic Intermediates in Modern Organic Synthesis

Nitroalkenes, or nitro olefins, are organic compounds that contain both a nitro group (-NO₂) and a carbon-carbon double bond (alkene). wikipedia.org This combination of functional groups results in a highly activated chemical system, making nitroalkenes exceptionally useful intermediates in a wide array of organic transformations. wikipedia.orgrsc.org The electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in reactions like the Michael addition. wikipedia.orgchemicalbook.com

The versatility of nitroalkenes is demonstrated by their application in the synthesis of diverse and complex molecules, including various acyclic, carbocyclic, and heterocyclic compounds. rsc.orgresearchgate.netorganic-chemistry.org They serve as precursors for a multitude of other functional groups; for instance, the nitro group can be reduced to a primary amine or converted into a carbonyl group via the Nef reaction. wikipedia.org Furthermore, nitroalkenes participate in various cycloaddition reactions, such as the Diels-Alder reaction, where they can act as activated dienophiles. wikipedia.org Their ability to engage in multi-component and cascade reactions has further solidified their importance as efficient building blocks in contemporary synthetic chemistry. rsc.orgresearchgate.net

Academic Context and Research Landscape of Aryl-Substituted Nitropropenes

Within the broader class of nitroalkenes, aryl-substituted nitropropenes, often referred to as nitrostyrenes, are a significant subclass. The most extensively studied member is 1-phenyl-2-nitropropene (B101151), a compound synthesized through the Henry condensation of benzaldehyde (B42025) and nitroethane. wikipedia.orgyoutube.commdma.ch This compound and its derivatives are recognized for their role as intermediates in the synthesis of various compounds. chemicalbook.comwikipedia.org

The research landscape extends to include aryl rings with various substitution patterns, which allows for the fine-tuning of the molecule's electronic and steric properties. For example, compounds such as 1-(2,5-dimethoxyphenyl)-2-nitropropene, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, and 1-(2,4,6-trimethoxyphenyl)-2-nitropropene (B4627415) are documented in the chemical literature. nih.govscbt.comcymitquimica.com The study of these analogues provides a comparative framework for understanding how the position and number of substituents on the phenyl ring influence the reactivity and potential applications of the nitropropene scaffold.

Table 1: Properties of Selected Aryl-Substituted Nitropropenes This table is populated with data for related compounds to provide context for 1-(2,6-Dimethoxyphenyl)-2-nitropropene.

Compound Name CAS Number Molecular Formula Molar Mass ( g/mol )
1-Phenyl-2-nitropropene 705-60-2 wikipedia.orglookchem.com C₉H₉NO₂ wikipedia.org 163.17 wikipedia.org
1-(2,5-Dimethoxyphenyl)-2-nitropropene 18790-57-3 scbt.com C₁₁H₁₃NO₄ scbt.com 223.23 scbt.com
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene 5556-76-3 cymitquimica.com C₁₂H₁₅NO₅ cymitquimica.com 253.25 cymitquimica.com

Unique Structural Features and Their Implications for Reactivity of 1-(2,6-Dimethoxyphenyl)-2-nitropropene

The structure of 1-(2,6-dimethoxyphenyl)-2-nitropropene is distinguished by the presence of two methoxy (B1213986) groups (-OCH₃) in the ortho positions of the phenyl ring. These substituents introduce significant and competing electronic and steric effects that are expected to profoundly influence the molecule's reactivity. researchgate.netfrancis-press.com

Electronic Effects: The methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. This electronic effect would typically be transmitted to the conjugated system of the nitropropene moiety.

Steric Effects: The primary distinguishing feature of this molecule is the substantial steric hindrance caused by the two bulky methoxy groups flanking the point of attachment to the nitropropene side chain. accessscience.com This steric crowding is anticipated to restrict the rotation around the single bond connecting the phenyl ring and the double bond. Such a restriction would hinder the coplanarity of the phenyl ring and the nitroalkene system, which is often necessary for effective electronic conjugation. researchgate.net This lack of planarity could diminish the typical electronic influence of the ring on the double bond's reactivity. Furthermore, the steric bulk would impede the approach of reactants to the double bond and the nitro group, likely slowing the rates of reactions such as Michael additions or reductions compared to less hindered analogues like 1-phenyl-2-nitropropene. researchgate.net The interplay between these electronic and steric factors makes 1-(2,6-dimethoxyphenyl)-2-nitropropene a subject of academic interest for studying the limits and modifications of classical nitroalkene reactivity. francis-press.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1617382 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene CAS No. 78904-44-6

Properties

IUPAC Name

1,3-dimethoxy-2-(2-nitroprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-10(15-2)5-4-6-11(9)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUWEKTWWOHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC=C1OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343531
Record name 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78904-44-6
Record name 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,6 Dimethoxyphenyl 2 Nitropropene

Classical Knoevenagel Condensation and Henry Reaction Variants

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like nitroethane) to a carbonyl group, followed by dehydration. wikipedia.org The Henry reaction, or nitroaldol reaction, specifically refers to the reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org In the context of synthesizing 1-(2,6-dimethoxyphenyl)-2-nitropropene, these terms are often used interchangeably as the reaction proceeds through a nitroaldol intermediate which is then dehydrated. wikipedia.org

The direct reaction between 2,6-dimethoxybenzaldehyde (B146518) and nitroethane is the most common pathway to 1-(2,6-dimethoxyphenyl)-2-nitropropene. In this process, the aldehyde serves as the electrophile, and nitroethane, once activated by a base, acts as the nucleophile. A crucial aspect of this reaction is the subsequent elimination of a water molecule from the intermediate β-nitro alcohol to form the stable conjugated double bond of the nitropropene product. wikipedia.org This dehydration is often facilitated by the reaction conditions, such as heat or the presence of certain catalysts. mdma.ch

The steric hindrance presented by the two methoxy (B1213986) groups in the ortho positions of the benzaldehyde (B42025) can influence the reaction rate and may require specific catalytic systems or conditions for optimal yields compared to less substituted benzaldehydes. nih.gov

The choice of catalyst is critical in the synthesis of nitrostyrenes, directly impacting reaction time, yield, and purity. Generally, weakly basic catalysts are employed to facilitate the deprotonation of nitroethane without promoting self-condensation of the aldehyde. sciencemadness.org

Primary amines are frequently used as catalysts in this condensation. wikipedia.org For instance, n-butylamine has been shown to be effective in catalyzing the condensation of various substituted benzaldehydes with nitroethane, sometimes even without a solvent. mdma.ch In a procedure for the closely related 1-(2,5-dimethoxyphenyl)-2-nitropropene, n-butylamine was used in a solvent-free reaction, achieving a 91% yield over 40 days at room temperature. mdma.ch

Methylamine (B109427) is another potent catalyst. A general method using an aqueous solution of methylamine in an alcohol solvent at a moderate temperature (40-50°C) has been reported to give high yields for a wide range of substituted benzaldehydes. mdma.ch For the sterically similar 1-(2,4,6-trimethoxyphenyl)-2-nitropropene (B4627415), this method yielded an impressive 96%. mdma.ch

Ammonium (B1175870) acetate (B1210297) is a widely used catalyst for Knoevenagel condensations. wikipedia.org It is effective when refluxed with the aldehyde and nitroalkane, often using the nitroalkane itself as the solvent. For the synthesis of the parent compound, phenyl-2-nitropropene, heating benzaldehyde with ammonium acetate in excess nitroethane at reflux for five hours resulted in a 63% yield. mdma.ch This method offers a simple setup, and the catalyst is inexpensive and readily available. Other inorganic salts, like potassium acetate, can also be employed, functioning similarly as a weak base to generate the nitronate anion.

The condensation reaction produces water as a byproduct. wikipedia.org The removal of this water can drive the reaction equilibrium towards the product, potentially increasing the yield. Orthoesters, such as trimethyl orthoformate (TMOF), serve as effective chemical water scavengers. wikipedia.org TMOF reacts with the water formed during the reaction to produce methanol (B129727) and methyl formate, which are less likely to interfere with the reaction than water. wikipedia.org While not always explicitly documented for this specific synthesis, the use of orthoesters is a general strategy in related condensation reactions to improve yields, particularly when the equilibrium is unfavorable. rsc.org

The choice of solvent can significantly affect the rate and outcome of the Knoevenagel-Henry reaction. Protic solvents like ethanol (B145695) are commonly used and have been shown to be effective, likely due to their ability to stabilize charged intermediates. mdma.chnih.gov In some procedures, an excess of one of the reactants, such as nitroethane, can serve as the solvent. mdma.ch Solvent-free conditions have also been successfully applied, particularly with amine catalysis, offering a greener and simpler alternative. mdma.ch

Reaction temperature and time are also key parameters. Many procedures involve heating to reflux to accelerate the reaction and drive the dehydration of the nitro-alcohol intermediate. mdma.ch However, some highly effective catalytic systems, such as aqueous methylamine, can achieve high yields at milder temperatures (e.g., 40-50°C) and in shorter times. mdma.ch Conversely, some room-temperature methods may require extended reaction times, spanning several days or weeks. mdma.chmdma.ch For a sterically hindered substrate like 2,6-dimethoxybenzaldehyde, optimization of these conditions is crucial to balance the reaction rate against potential side reactions and achieve a high yield of the desired product.

Strategies for Water Removal and Equilibrium Shift

Several methods are employed to effectively remove water from the reaction mixture:

Azeotropic Distillation: This is the most common and efficient method used in laboratory and industrial synthesis. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene, benzene (B151609), or cyclohexane. The reaction vessel is fitted with a Dean-Stark apparatus, which collects the condensed azeotrope. sciencemadness.org As the vapor condenses, the water, being immiscible and denser than the solvent, separates and collects in the bottom of the trap, while the solvent overflows and returns to the reaction flask. This continuous removal of water effectively pulls the reaction equilibrium toward the formation of the nitroalkene product. mdma.ch

Use of Dehydrating Agents: Chemical desiccants can be added directly to the reaction mixture to sequester the water as it is formed. Agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can be effective. However, the choice of dehydrating agent must be made carefully to ensure it does not interfere with the reaction, for instance, by reacting with the base catalyst or the reactants themselves. This method is generally less common than azeotropic distillation for this specific transformation.

Excess Reagent: While not a water removal technique per se, using an excess of one of the reactants, typically the less expensive nitroethane, can also help shift the reaction equilibrium towards the product side. mdma.ch

Below is a comparative table of common strategies for water removal in the synthesis of 1-(2,6-dimethoxyphenyl)-2-nitropropene.

StrategyDescriptionAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark)Continuous removal of water by co-distillation with an immiscible solvent (e.g., toluene). sciencemadness.orgmdma.chHighly efficient; continuous process; simple apparatus.Requires heating to the boiling point of the azeotrope; requires a specific solvent.
Chemical Dehydrating AgentsAddition of a substance (e.g., molecular sieves) to the reaction mixture to absorb water.Can sometimes be used at lower temperatures.Stoichiometric amounts needed; potential for side reactions; requires separation after reaction.
Excess ReagentUsing a large excess of one reactant (e.g., nitroethane) to shift the equilibrium. mdma.chSimple to implement.Cost-inefficient if the excess reagent is expensive; requires removal of excess reagent during purification.

Advanced Synthetic Approaches and Process Intensification

To overcome the limitations of traditional batch processing, such as safety concerns with nitro compounds and challenges in scalability, advanced synthetic approaches are being explored. Process intensification, particularly through continuous flow chemistry, offers significant advantages for the production of nitroalkenes like 1-(2,6-dimethoxyphenyl)-2-nitropropene.

Continuous Flow Synthesis Techniques for Nitroalkene Production

Continuous flow synthesis involves pumping reactants through a network of tubes or microreactors where the reaction occurs. youtube.com This methodology provides superior control over reaction parameters compared to batch synthesis. For the production of nitroalkenes, the benefits are particularly noteworthy:

Enhanced Safety: Nitro compounds can be thermally unstable. Flow reactors handle only small volumes of the reaction mixture at any given time, significantly minimizing the risks associated with potential exothermic events. nih.gov

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling precise control of the reaction temperature and preventing the formation of hotspots that can lead to side products or decomposition. youtube.com

Improved Mixing and Mass Transfer: Rapid and efficient mixing of reactants is inherent to many flow systems, leading to more consistent reaction conditions and potentially faster reaction rates. mdpi.com

Scalability and Automation: Scaling up production is achieved by running the flow system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. These systems are also amenable to full automation. nih.gov

In a typical continuous flow setup for the synthesis of 1-(2,6-dimethoxyphenyl)-2-nitropropene, streams of 2,6-dimethoxybenzaldehyde, nitroethane, and a suitable base catalyst dissolved in a solvent would be fed into a mixing junction. The combined stream would then pass through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst to achieve the desired residence time for the reaction to complete. The product stream emerging from the reactor could then be directed to an in-line purification module.

The table below outlines hypothetical parameters for a continuous flow synthesis of a nitroalkene.

ParameterTypical Range/ValueSignificance
Reactant Concentration0.1 - 1.0 MAffects reaction rate and throughput.
Flow Rate0.1 - 10 mL/minDetermines residence time and production rate. mdpi.com
Reactor Temperature60 - 120 °CControls the rate of reaction and dehydration.
Residence Time5 - 60 minThe duration reactants spend in the reactor; crucial for achieving high conversion.
Back Pressure3 - 10 barUsed to keep solvents from boiling and ensure smooth flow. nih.gov

Mechanistic Studies of 1-(2,6-Dimethoxyphenyl)-2-nitropropene Formation

The formation of 1-(2,6-dimethoxyphenyl)-2-nitropropene proceeds via the Henry reaction, also known as a nitroaldol reaction. organic-chemistry.orgwikipedia.org It is a multi-step, base-catalyzed process where all steps are generally reversible. wikipedia.org

The established mechanism involves the following key stages:

Deprotonation of Nitroethane: A base, often a primary amine like n-butylamine, removes an acidic α-proton from nitroethane. wikipedia.org This creates a resonance-stabilized carbanion known as a nitronate. This nitronate ion is the key nucleophile in the reaction.

Nucleophilic Addition: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde. This carbon-carbon bond-forming step results in the formation of a β-nitro alkoxide intermediate. wikipedia.org

Protonation: The negatively charged alkoxide is protonated by the conjugate acid of the base (or another proton source in the mixture), yielding a β-nitro alcohol. This intermediate can sometimes be isolated if water elimination is prevented.

Dehydration: In the presence of a base and typically with heating, the β-nitro alcohol undergoes dehydration. A base removes the remaining α-proton (now more acidic due to the adjacent aryl and hydroxyl groups), and the hydroxyl group is eliminated as water. This elimination step forms the carbon-carbon double bond, yielding the final product, 1-(2,6-dimethoxyphenyl)-2-nitropropene. It is this dehydration that is often the rate-limiting step and is driven forward by water removal. organic-chemistry.org

The steric hindrance from the two methoxy groups at the ortho positions of the benzaldehyde ring can influence the rate of the nucleophilic attack but does not prevent the reaction from occurring.

Reactivity Profiles and Transformations of 1 2,6 Dimethoxyphenyl 2 Nitropropene

Electrophilic Nature and Michael Acceptor Properties

The defining characteristic of 1-(2,6-Dimethoxyphenyl)-2-nitropropene is its potent electrophilicity centered at the β-carbon of the propene chain. This reactivity stems from the strong electron-withdrawing nature of the nitro group (–NO₂) conjugated with the carbon-carbon double bond. This arrangement polarizes the π-system, rendering the β-carbon electron-deficient and highly susceptible to attack by nucleophiles. This classic electronic setup makes the compound an excellent Michael acceptor. masterorganicchemistry.comnih.gov

The general class of Michael reactions, or conjugate additions, involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound. wikipedia.orgorganic-chemistry.org For nitroalkenes like 1-(2,6-Dimethoxyphenyl)-2-nitropropene, the reaction is a powerful and widely used method for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govwikipedia.org

Mechanisms of Conjugate Addition Reactions to the α,β-Unsaturated Nitroalkene Moiety

The mechanism of the Michael addition to a nitroalkene proceeds via a conjugate addition pathway. The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. This attack breaks the C=C π-bond, and the electrons are pushed onto the nitro-bearing α-carbon, forming a resonance-stabilized nitronate anion intermediate. masterorganicchemistry.comwikipedia.org

The key steps are as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the nitroalkene.

Formation of Intermediate: This addition forms a resonance-stabilized intermediate where the negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. This enolate-like species is specifically a nitronate.

Protonation: The nitronate intermediate is then protonated, typically by the conjugate acid of the base used to generate the nucleophile or by a proton source added during workup, to yield the final, neutral addition product. masterorganicchemistry.com

The stability of the resulting nitronate anion is a significant driving force for the reaction, making nitroalkenes highly reactive Michael acceptors. masterorganicchemistry.com

Nucleophilic Additions with Carbon-Based Nucleophiles

A diverse range of carbon-based nucleophiles can be employed in Michael additions to nitroalkenes. These reactions are fundamental for constructing complex carbon skeletons. Common carbon nucleophiles include enolates derived from ketones, esters, and malonates, as well as organometallic reagents. organic-chemistry.orgresearchgate.net

The reaction of β-nitrostyrenes with active methylene (B1212753) compounds like dialkyl malonates or β-ketoesters is a classic example. The base removes an acidic proton from the active methylene compound to generate a stabilized carbanion (enolate), which then acts as the nucleophile in the conjugate addition. organic-chemistry.org

Table 1: Examples of Carbon-Based Nucleophile Additions to Nitroalkenes

Nitroalkene AcceptorCarbon Nucleophile (Donor)Catalyst/ConditionsProduct TypeReference
Generic β-NitrostyreneMalonatesBase (e.g., EtONa)γ-Nitro Ester organic-chemistry.org
Generic β-NitrostyreneKetone EnolateBase or Organocatalystγ-Nitro Ketone frontiersin.orgnih.gov
p-Quinone MethideNitroalkanesBaseSubstituted Nitroalkane nih.gov
NitroalkeneSilyl (B83357) Enol EtherLewis Acid (e.g., POM/Hf)γ-Nitro Ketone researchgate.net

Nucleophilic Additions with Heteroatom-Based Nucleophiles (e.g., Amines, Thiols)

Heteroatom nucleophiles, such as amines and thiols, readily add to the activated double bond of nitroalkenes. nih.govucl.ac.uk The addition of primary and secondary amines to aldehydes and ketones is a well-established reaction leading to imines and enamines, respectively. unizin.orgopenstax.orglibretexts.org In the context of nitroalkenes, the amine adds to the β-carbon in a conjugate fashion. The mechanism begins with the nucleophilic attack of the amine's lone pair on the β-carbon, followed by proton transfer to form a zwitterionic intermediate, which then rearranges to the final product. unizin.orglibretexts.org

Thiols are also excellent nucleophiles for this transformation, leading to the formation of β-nitro sulfides. The high nucleophilicity of the sulfur atom allows these reactions to proceed efficiently. Similarly, phosphorus-based nucleophiles like phosphine (B1218219) oxides and phosphites can add to nitroalkenes, yielding β-nitro phosphorus compounds. nih.gov

Stereochemical Control in Michael Addition Reactions

When the Michael addition creates one or more new stereocenters, controlling the stereochemical outcome becomes a critical challenge. The reaction between an achiral nitroalkene and an achiral nucleophile will produce a racemic mixture of products. However, diastereoselectivity can often be controlled by the specific substrates and reaction conditions.

Asymmetric Michael additions, which produce an excess of one enantiomer, are of great importance and are typically achieved using chiral catalysts. These catalysts create a chiral environment around the reactants, favoring one pathway of approach over the other and leading to an enantiomerically enriched product.

Organocatalytic Asymmetric Michael Additions Involving Nitroalkenes

Organocatalysis has emerged as a powerful strategy for effecting enantioselective Michael additions to nitroalkenes. researchgate.netmdpi.com These reactions use small, chiral organic molecules as catalysts, avoiding the need for metal-based catalysts. A common and highly successful approach involves the use of bifunctional catalysts, such as those derived from chiral diamines or cinchona alkaloids, often incorporating a thiourea (B124793) moiety. researchgate.netmsu.edunih.gov

The mechanism of these catalysts is often a dual-activation mode:

Enamine Formation: A primary or secondary amine function on the catalyst reacts with a ketone nucleophile to form a chiral enamine intermediate. mdpi.com

Electrophile Activation: A hydrogen-bonding group on the catalyst, such as a thiourea or squaramide, activates the nitroalkene by forming hydrogen bonds with the oxygen atoms of the nitro group. This activation lowers the LUMO of the nitroalkene, making it more electrophilic. researchgate.netmdpi.com

This dual activation holds the nucleophile and electrophile in a specific orientation within a chiral pocket, directing the enamine to attack one face of the nitroalkene preferentially, resulting in high enantioselectivity. researchgate.netnih.gov

Table 2: Examples of Organocatalysts in Asymmetric Michael Additions to Nitroalkenes

Catalyst TypeNucleophileElectrophileTypical YieldTypical Enantioselectivity (ee)Reference
(R,R)-DPEN-ThioureaCycloketonestrans-β-Nitroalkenes88-99%76-99% mdpi.com
DMAP-Thiourea on BINAM scaffoldNitroalkanesNitrostyrenesHigh91-95% msu.edunih.gov
Jørgensen-Hayashi CatalystAldehydesAcetophenoneUp to 82%98% organic-chemistry.org
Amine Catalyst1-AcetylcyclohexeneNitroolefinsGoodHigh rsc.org

Reduction Chemistry of the Nitro and Alkene Functionalities

The nitroalkene moiety in 1-(2,6-Dimethoxyphenyl)-2-nitropropene offers two primary sites for reduction: the nitro group and the carbon-carbon double bond. The choice of reducing agent and reaction conditions determines which functional group is reduced, allowing for synthetic versatility.

Common reduction pathways include:

Reduction to Saturated Amines: The most common transformation involves the simultaneous reduction of both the nitro group and the alkene double bond to afford a saturated primary amine. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide is highly effective for this purpose. wikipedia.orgcommonorganicchemistry.com Metal hydrides such as Lithium aluminum hydride (LiAlH₄) are also frequently used to reduce nitroalkenes to their corresponding primary amines. commonorganicchemistry.comursinus.eduwikipedia.org

Reduction to Saturated Nitroalkanes: Selective reduction of the carbon-carbon double bond while preserving the nitro group can be achieved under specific conditions. For instance, sodium borohydride (B1222165) has been used to reduce the double bond of phenyl-2-nitropropene, yielding the corresponding saturated nitroalkane. wikipedia.org

Reduction to Ketones: The nitroalkene can be converted into a ketone through a process that can be considered a modified Nef reaction. This often involves a partial reduction followed by hydrolysis. For example, reduction with iron metal in the presence of an acid like HCl can yield the corresponding ketone. wikipedia.orgacs.org Another method involves initial reduction with sodium borohydride to the nitroalkane, followed by hydrolysis with hydrogen peroxide and potassium carbonate. wikipedia.org More recently, iridium-catalyzed reductions have been developed for the chemoselective conversion of nitroalkenes to ketones. nih.gov

Reduction to Oximes or Hydroxylamines: Partial reduction of the nitro group can lead to other functionalities. Using reducing agents like zinc dust in aqueous ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org Under certain conditions, reduction with LiAlH₄ can also produce oximes as byproducts. researchgate.net

Table 3: Summary of Reduction Products from Nitroalkenes

Reducing Agent/SystemPrimary ProductFunctional Group TransformationReference
H₂ + Pd/CSaturated Amine-C=C-NO₂ → -CH-CH₂-NH₂ commonorganicchemistry.comorganic-chemistry.org
LiAlH₄Saturated Amine-C=C-NO₂ → -CH-CH₂-NH₂ commonorganicchemistry.comwikipedia.org
Fe in Acid (e.g., HCl, AcOH)Saturated Amine or Ketone-C=C-NO₂ → -CH-CH₂-NH₂ or -CH-C(=O)- commonorganicchemistry.comwikipedia.orgacs.org
Sodium Borohydride (NaBH₄)Saturated Nitroalkane-C=C-NO₂ → -CH-CH₂-NO₂ wikipedia.org
Iridium Catalyst in Acidic WaterKetone-C=C-NO₂ → -CH-C(=O)- nih.gov
Zn in NH₄ClSaturated Hydroxylamine (B1172632)-C=C-NO₂ → -CH-CH₂-NHOH wikipedia.org

Selective Reduction of the Olefinic Double Bond to Form Nitroalkanes

The selective reduction of the carbon-carbon double bond in 1-(2,6-dimethoxyphenyl)-2-nitropropene to yield the corresponding saturated nitroalkane, 1-(2,6-dimethoxyphenyl)-2-nitropropane, is a key transformation. This requires a reagent system that preferentially reacts with the olefin without affecting the nitro group.

Sodium borohydride (NaBH₄) is a widely used reducing agent that can, under specific conditions, achieve the selective reduction of the C=C double bond in β-nitrostyrenes. For the parent compound, 1-phenyl-2-nitropropene (B101151), NaBH₄ is known to reduce the double bond to yield 1-phenyl-2-nitropropane. wikipedia.org However, the reactivity of sodium borohydride can be significantly enhanced and modified by the addition of transition metal salts.

Research has shown that combining NaBH₄ with catalysts like ruthenium(III) chloride can facilitate the selective reduction of olefinic bonds. researchgate.net Another powerful system combines sodium borohydride with copper(II) chloride. This combination is capable of the complete one-pot reduction of both the double bond and the nitro group in substituted β-nitrostyrenes to form the corresponding phenethylamines in a very short time frame. beilstein-journals.orgchemrxiv.org While this particular system leads to the full reduction to the amine, it underscores the potent reactivity of hydride reagents when used in conjunction with metal catalysts. The reduction of a structurally similar compound, 1-(2,5-dimethoxyphenyl)-2-nitropropene, has been documented using this combined system, highlighting its applicability to dimethoxy-substituted frameworks. chemrxiv.org

SubstrateReagent SystemProductYieldReference
1-(2,5-dimethoxyphenyl)-2-nitropropeneNaBH₄ / CuCl₂1-(2,5-dimethoxyphenyl)propan-2-amine62% chemrxiv.org

Catalytic hydrogenation presents a versatile but challenging route for the selective reduction of the olefinic bond. A significant challenge is preventing the concurrent reduction of the nitro group or the formation of polymeric byproducts. google.com Advanced catalytic systems have been developed to address this selectivity issue.

A notable development is the use of pH-dependent catalysis with specific iridium complexes. mdpi.com Research has demonstrated that under neutral conditions (pH ≈ 7), an iridium catalyst can exclusively reduce the C=C bond of substituted nitroalkenes, leaving the nitro group intact to form the corresponding nitroalkane in excellent yields. mdpi.com This method stands in contrast to reductions under acidic conditions, where the same catalyst promotes the reduction of the nitro group. This pH-controlled selectivity offers a refined tool for targeted synthesis. mdpi.com

Reaction TypeCatalyst SystemConditionsOutcomeReference
Selective C=C ReductionIridium ComplexNeutral pH (≈7.1)Exclusive reduction of the C=C bond to form the nitroalkane. mdpi.com

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (often an anion) from the aqueous phase into the organic phase where the reaction can occur. nih.govunimi.it

In principle, PTC could be applied to the reduction of 1-(2,6-dimethoxyphenyl)-2-nitropropene by transporting a water-soluble reducing agent, such as the borohydride anion (BH₄⁻), into the organic solvent containing the nitropropene substrate. However, the specific application of phase transfer catalysis for the selective reduction of the olefinic double bond in β-nitrostyrenes is not extensively documented in scientific literature. While PTC is widely used for reactions like alkylations, condensations, and epoxidations, its use as a standard method for this particular reductive transformation remains a specialized area. unimi.itresearchgate.net

Reduction of the Nitro Group to Amines

The comprehensive reduction of 1-(2,6-dimethoxyphenyl)-2-nitropropene to the corresponding primary amine, 1-(2,6-dimethoxyphenyl)propan-2-amine, involves the reduction of both the nitro group and the olefinic double bond. This transformation is a common route for the synthesis of substituted phenethylamines.

Catalytic hydrogenation is a highly effective and widely employed method for the complete reduction of both functional groups in a single synthetic operation. This process typically involves reacting the nitropropene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com

Commonly used catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts like Adams' catalyst. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). google.com Research on the reduction of the parent compound, 1-phenyl-2-nitropropene, demonstrates that high yields of the corresponding amine can be achieved under optimized conditions of temperature and pressure. google.com The choice of catalyst and reaction parameters can be crucial for maximizing the yield and minimizing side reactions. google.com

Catalytic Hydrogenation of 1-Phenyl-2-nitropropene (Structural Analogue)
CatalystPressure (p.s.i.g.)Temperature Range (°C)Theoretical Yield (%)Reference
5% Pd/C6446-6760 google.com
5% Pd/C48028-4365 google.com
5% Pd/C50026-4153 google.com
Raney Nickel47523-5610 google.com
Raney Nickel87526-7546 google.com

Reductive Conversion to N-Substituted Hydroxylamines

The partial reduction of nitroalkenes can lead to the formation of N-substituted hydroxylamines. This transformation requires careful control of reaction conditions to avoid over-reduction to the primary amine. One established method involves the use of LiAlH₄ under specific conditions, such as reverse addition (adding the hydride to the substrate) at low temperatures (-40 to -50 °C). mdma.cherowid.org This procedure can selectively reduce the double bond and partially reduce the nitro group to the hydroxylamine stage. erowid.org While this method has been demonstrated for 1-phenyl-2-nitropropene, isolating the resulting N-(β-phenylisopropyl)hydroxylamine can sometimes result in low yields. mdma.cherowid.org Another reagent system reported to yield hydroxylamines from nitroolefins is aluminum amalgam. erowid.org

Formation of Carbonyl Compounds (Ketones) via Nitro Group Transformation

The nitropropene moiety can be converted into a ketone, specifically 1-(2,6-dimethoxyphenyl)propan-2-one, through transformations analogous to the Nef reaction. This is a valuable synthetic route as it converts the nitroalkene into a different key functional group. Several methods exist for this conversion:

Two-Step Reduction/Hydrolysis: This involves the selective reduction of the carbon-carbon double bond to yield the corresponding nitroalkane, 1-(2,6-dimethoxyphenyl)-2-nitropropane. This intermediate is then subjected to hydrolysis under basic conditions (e.g., using hydrogen peroxide and potassium carbonate) or acidic conditions to furnish the ketone. wikipedia.org The initial reduction can be achieved using sodium borohydride. wikipedia.org

Iron-Mediated Reduction: Reduction with iron powder in the presence of an acid like hydrochloric acid or acetic acid can directly convert the nitroalkene to the corresponding ketone. wikipedia.orggoogle.com The concentration of the acid can influence the product distribution, with higher acid concentrations favoring ketone formation, while lower concentrations may yield the oxime. google.com

Catalytic Transfer Hydrogenation: Modern methods using iridium catalysts with formic acid as a hydrogen source under acidic (pH ≈ 1.6) conditions can directly convert α,β-disubstituted nitroalkenes into methyl ketones in good yields. mdpi.com This process is chemoselective, as the nitro group on the alkenyl chain is reduced while a nitro group on the aromatic ring would remain intact. mdpi.com

Table 3: Methods for Converting Nitropropenes to Ketones

Reagent/Catalyst SystemConditionsIntermediateProductReference
1. NaBH₄2. H₂O₂, K₂CO₃1. Reduction2. Hydrolysis1-Phenyl-2-nitropropanePhenylacetone (B166967) wikipedia.org
Fe / HCl (or Acetic Acid)Acidic aqueous mediumOxime/Hydrolysis intermediatePhenylacetone wikipedia.orggoogle.com
Iridium Catalyst / Formic Acid / H₂SO₄Acidic (pH ≈ 1.6), 80 °CN-alkenyl-N-hydroxyl hydroxylammonium intermediateMethyl Ketone mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond in 1-(2,6-dimethoxyphenyl)-2-nitropropene makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloadditions. Conjugated nitroalkenes are known to react with nucleophilic dienes to yield six-membered rings. researchgate.net

A particularly well-studied area is the [3+2] cycloaddition reaction of nitroalkenes with 1,3-dipoles like nitrones. researchgate.netgrowingscience.com These reactions are a powerful tool for synthesizing five-membered heterocyclic rings, such as substituted isoxazolidines. growingscience.com The reaction of a nitrone with 1-(2,6-dimethoxyphenyl)-2-nitropropene would proceed via the attack of the nucleophilic oxygen atom of the nitrone onto the electrophilic β-carbon of the nitropropene. researchgate.net Such cycloadditions are often highly regioselective. growingscience.com

Other Derivatization Strategies and Functional Group Interconversions

Beyond reduction and cycloaddition, the functional groups of 1-(2,6-dimethoxyphenyl)-2-nitropropene allow for various other transformations, particularly for the synthesis of complex heterocyclic systems.

Reactions Leading to Heterocyclic Systems (e.g., Pyrroles, Oxadiazoles)

The structure of 1-(2,6-dimethoxyphenyl)-2-nitropropene serves as a versatile starting point for building more complex heterocyclic frameworks.

Pyrroles: A common strategy for pyrrole (B145914) synthesis is the Paal-Knorr condensation, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.org The required primary amine, 1-(2,6-dimethoxyphenyl)propan-2-amine, can be readily synthesized by the complete reduction of the nitropropene (see Section 3.2.2.2). The subsequent reaction of this amine with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst would yield the corresponding N-substituted pyrrole. organic-chemistry.orgnih.gov Cascade reactions starting from nitroarenes, using a heterogeneous cobalt catalyst to both reduce the nitro group and catalyze the subsequent cyclization, have also been developed. nih.gov

Oxadiazoles (B1248032): The synthesis of oxadiazoles from a nitropropene precursor is typically a multi-step process.

1,2,4-Oxadiazoles: These are often prepared by the cyclization of O-acyl amidoximes, which are derived from nitriles. researchgate.net Conversion of the nitropropene to a nitrile would be a necessary intermediate step.

1,2,5-Oxadiazoles (Furazans and Furoxans): Furoxans (1,2,5-oxadiazole-2-oxides) can be synthesized from alkenes. For example, the reaction of a stilbene (B7821643) derivative with an aqueous sodium nitrite (B80452) solution in acetic acid has been shown to produce a mixture of furoxan regioisomers. nih.gov A similar strategy could potentially be applied to 1-(2,6-dimethoxyphenyl)-2-nitropropene.

1,3,4-Oxadiazoles: These heterocycles are commonly formed via the cyclodehydration of N,N'-diacylhydrazines. mdpi.com A synthetic route could be envisioned where the nitro group is converted to a functionality that can be elaborated into a diacylhydrazine structure.

Transformations Involving the Dimethoxyaryl Moiety (e.g., O-Demethylation)

Detailed research specifically documenting the O-demethylation of 1-(2,6-dimethoxyphenyl)-2-nitropropene is not extensively available in peer-reviewed literature. However, the reactivity of the dimethoxyaryl group can be inferred from studies on closely related compounds. The O-demethylation of substituted dimethoxy- and trimethoxybenzene derivatives is a well-established transformation in organic synthesis.

One relevant example is the O-demethylation of the related compound 1-(2-methyl-4,5-dimethoxyphenyl)-2-nitropropene. In a synthetic route to prepare 6-methyl-4-methyldopamine, this nitropropene derivative undergoes O-demethylation using boiling hydrobromic acid (HBr). escholarship.org This reaction demonstrates that the methoxy (B1213986) groups on the aromatic ring can be cleaved even in the presence of the reactive nitropropene side chain.

Generally, the O-demethylation of aryl methyl ethers can be achieved using various reagents, which can be broadly categorized as follows:

Brønsted Acids: Strong acids like HBr and hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

Lewis Acids: Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI) are effective for ether cleavage under milder conditions than strong Brønsted acids. acs.org Boron tribromide is particularly efficient and widely used for the demethylation of aryl methyl ethers.

Nucleophilic Reagents: Strong nucleophiles, including thiolates, can also effect the demethylation of aryl methyl ethers.

The selective demethylation of one methoxy group versus both can be a significant challenge and often depends on the reaction conditions and the specific substitution pattern on the aromatic ring. In the case of 2,6-disubstituted phenols, the steric hindrance around the methoxy groups can influence their reactivity.

While specific experimental data for the O-demethylation of 1-(2,6-dimethoxyphenyl)-2-nitropropene is scarce, the following table summarizes potential reagents and conditions based on the demethylation of analogous dimethoxyaryl compounds.

ReagentGeneral Reaction ConditionsPotential ProductsRemarks
HBr (Hydrobromic Acid)Refluxing in aqueous HBr1-(2-Hydroxy-6-methoxyphenyl)-2-nitropropene and/or 1-(2,6-Dihydroxyphenyl)-2-nitropropeneHarsh conditions may affect the nitroalkene side chain. escholarship.org
BBr₃ (Boron Tribromide)In an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., -78 °C to room temperature)Selective mono-demethylation or di-demethylation is possible depending on stoichiometry.A widely used and effective reagent for cleaving aryl ethers. acs.org
AlCl₃ (Aluminum Chloride)In an inert solvent, often with a scavenger like ethanethiolCan achieve demethylation, but may also catalyze other reactions on the aromatic ring.Commonly used in Friedel-Crafts type reactions.
TMSI (Trimethylsilyl Iodide)In an inert solvent like acetonitrile (B52724) or dichloromethaneForms a silyl ether intermediate, which is then hydrolyzed to the phenol.A milder alternative to some Lewis acids. acs.org

It is important to note that the electron-withdrawing nature of the 2-nitropropene (B1617139) substituent can influence the reactivity of the dimethoxyaryl moiety. This substituent deactivates the aromatic ring towards electrophilic substitution but may have a less pronounced effect on the O-demethylation reaction, which primarily involves nucleophilic attack on the methyl group of the ether.

Further research is required to establish optimized conditions for the selective O-demethylation of 1-(2,6-dimethoxyphenyl)-2-nitropropene and to fully characterize the resulting phenolic products. Such studies would be valuable for expanding the synthetic utility of this compound and for accessing novel derivatives with potentially interesting biological activities.

Spectroscopic Characterization and Structural Elucidation of 1 2,6 Dimethoxyphenyl 2 Nitropropene and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals the presence of specific covalent bonds. For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the FTIR spectrum is expected to be dominated by signals corresponding to the nitro group, the alkene C=C double bond, the aromatic ring, and the methoxy (B1213986) groups.

The nitro group (NO₂) typically displays two strong and characteristic stretching vibrations. The asymmetric stretch is generally observed in the range of 1560-1500 cm⁻¹, while the symmetric stretch appears between 1360-1300 cm⁻¹. The conjugation of the nitro group with the C=C double bond in the propenyl chain is likely to shift these frequencies to the lower end of their respective ranges.

The C=C stretching vibration of the nitropropene moiety is expected to produce a band in the region of 1640-1600 cm⁻¹. The aromatic C=C stretching vibrations from the dimethoxyphenyl ring will appear as a series of bands in the 1600-1450 cm⁻¹ region. The presence of methoxy substituents on the ring will influence the exact positions and intensities of these bands.

The C-H stretching vibrations of the aromatic ring and the vinyl group are anticipated to be observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C-H stretching of the methyl groups in the methoxy substituents will give rise to signals in the 2950-2850 cm⁻¹ region. Furthermore, strong C-O stretching bands from the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Table 1: Predicted FTIR Spectral Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic & Vinylic
~2950-2850C-H stretchMethoxy (CH₃)
~1630C=C stretchAlkene (Nitropropene)
~1600-1450C=C stretchAromatic Ring
~1530N=O asymmetric stretchNitro (NO₂)
~1340N=O symmetric stretchNitro (NO₂)
~1250C-O asymmetric stretchMethoxy
~1050C-O symmetric stretchMethoxy

This is a predictive table based on characteristic group frequencies.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the FT-Raman spectrum would provide valuable confirmatory data.

The symmetric stretching vibration of the nitro group, which may be weak in the FTIR spectrum, is often strong in the Raman spectrum, appearing in the 1360-1300 cm⁻¹ region. The C=C stretching of the alkene and the aromatic ring are also typically strong and well-defined in Raman spectra. A study on β-nitrostyrene derivatives highlighted characteristic Raman bands for nitro groups, double bonds, and aromatic rings rsc.org. The conformational behavior of these systems was found to be largely influenced by the stabilizing effect of π-electron delocalization rsc.org.

Table 2: Expected FT-Raman Spectral Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1630C=C stretchAlkene (Nitropropene)
~1600C=C stretchAromatic Ring
~1340N=O symmetric stretchNitro (NO₂)

This is a predictive table based on characteristic group frequencies and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 1-(2,6-dimethoxyphenyl)-2-nitropropene would provide a wealth of structural information. The aromatic protons of the 2,6-dimethoxyphenyl ring are expected to show a characteristic splitting pattern. Due to the symmetry of the substitution, the two protons at the 3- and 5-positions would be chemically equivalent, as would the proton at the 4-position. This would likely result in a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons.

The vinylic proton on the C=C double bond would appear as a singlet, with its chemical shift influenced by the deshielding effects of the nitro group and the aromatic ring. The methyl protons of the nitropropene moiety would also give rise to a singlet. The two methoxy groups at the 2- and 6-positions are chemically equivalent and would produce a single sharp singlet, integrating to six protons.

For a related compound, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, the methoxy protons were observed as singlets at 3.83 and 3.89 ppm chemicalbook.com.

Table 3: Predicted ¹H NMR Spectral Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.2s1HVinylic-H
~7.3-7.5t1HAromatic-H (H-4)
~6.5-6.7d2HAromatic-H (H-3, H-5)
~3.8s6HMethoxy (-OCH₃)
~2.4s3HMethyl (-CH₃)

This is a predictive table based on standard chemical shifts and data from analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. In 1-(2,6-dimethoxyphenyl)-2-nitropropene, due to symmetry, several pairs of carbon atoms are chemically equivalent.

The carbons of the nitropropene side chain, C1' and C2', are expected to be in the range of 130-150 ppm. The carbon bearing the nitro group (C2') will be significantly influenced by its electron-withdrawing nature. The carbons of the aromatic ring will appear in the aromatic region (100-160 ppm). The carbons attached to the methoxy groups (C-2 and C-6) will be shifted downfield due to the deshielding effect of the oxygen atoms. The ipso-carbon (C-1) attached to the nitropropene group will also have a characteristic chemical shift. The carbon atoms of the methoxy groups will appear upfield, typically around 55-60 ppm.

For the analogous compound 1-(2,4,6-trimethoxyphenyl)-2-nitropropene (B4627415), a ¹³C NMR spectrum has been reported, which can serve as a valuable reference nih.gov.

Table 4: Predicted ¹³C NMR Spectral Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158C-2, C-6
~145C-2'
~135C-1'
~130C-4
~115C-1
~105C-3, C-5
~56Methoxy (-OCH₃)
~15Methyl (-CH₃)

This is a predictive table based on standard chemical shifts and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. The spectrum of 1-(2,6-dimethoxyphenyl)-2-nitropropene is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the aromatic ring, the C=C double bond, and the nitro group.

The presence of the electron-donating methoxy groups on the phenyl ring and the electron-withdrawing nitro group on the propenyl chain creates a "push-pull" system, which is likely to result in a significant intramolecular charge transfer (ICT) character in the electronic transitions. This typically leads to a red-shift (bathochromic shift) of the absorption maximum compared to the individual chromophores.

For the related compound 1-phenyl-2-nitropropene (B101151), UV-Vis spectroscopic studies have been conducted, which can provide a basis for comparison researchgate.netresearchgate.net. The absorption maximum for 1-(2,6-dimethoxyphenyl)-2-nitropropene is expected to be at a longer wavelength than that of 1-phenyl-2-nitropropene due to the electron-donating effect of the two methoxy groups.

Table 5: Predicted UV-Vis Absorption Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene (in Ethanol)

λ_max (nm)Electronic TransitionChromophore
~220π → πPhenyl Ring
~320-350π → π (ICT)Conjugated System

This is a predictive table based on the expected electronic transitions for the given structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 1-(2,6-dimethoxyphenyl)-2-nitropropene, with a molecular formula of C₁₁H₁₃NO₄, the expected molecular weight is approximately 223.23 g/mol . Various ionization techniques can be employed to study its mass spectrometric behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. rsc.org

For nitroaromatic compounds, ESI-MS is typically performed in the negative ion mode, where deprotonation of acidic protons or the formation of adducts with negative ions occurs. nih.gov In the case of nitrostyrene (B7858105) derivatives, the presence of the nitro group and potentially acidic protons allows for sensitive detection. The fragmentation of nitro-fatty acids, which share the nitroalkene moiety, has been shown to proceed via characteristic losses, such as the neutral loss of HNO₂ or the loss of the NO₂⁻ anion. nih.gov Collision-induced dissociation (CID) of nitroalkenes can also lead to more complex fragmentation pathways, including cyclization and subsequent cleavage to form nitrile and aldehyde products. nih.gov

While a specific ESI-MS spectrum for 1-(2,6-dimethoxyphenyl)-2-nitropropene is not publicly available, the analysis of related nitroaromatic compounds suggests that the molecular ion [M-H]⁻ would be observed, followed by fragmentation involving the nitro group and the methoxy substituents. nih.gov The study of various nitroaromatic compounds using ESI-MS/MS has revealed that the fragmentation patterns are highly dependent on the type and position of substituents on the benzene (B151609) ring, often leading to characteristic fragment ions that can be used for structural confirmation. nih.gov

Table 1: Predicted ESI-MS Data for 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Ionization Mode Predicted Ion m/z (approx.)
Negative [M-H]⁻ 222.08

Note: The m/z values are predicted based on the molecular formula and common fragmentation patterns of related compounds.

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation compared to electron ionization (EI), often providing a clear molecular ion peak. In CIMS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. mdpi.com

Negative Chemical Ionization (NCI) is particularly sensitive for electrophilic compounds like nitroaromatics. mdpi.com The use of nitrate (B79036) ion-based CIMS (NO₃⁻-CIMS) has been shown to be highly effective for the detection of highly oxygenated organic molecules, including aromatic oxidation products. nih.govrsc.org For nitroaromatic compounds, NCI mass spectra often show a prominent molecular anion peak [M]⁻ or an adduct ion. researchgate.net The fragmentation of nitroaromatic compounds under CI conditions can provide valuable structural information. For instance, the mass spectra of nitrobenzene (B124822) and its derivatives often show characteristic peaks corresponding to the loss of NO, NO₂, and other small neutral molecules. researchgate.net

While specific CIMS data for 1-(2,6-dimethoxyphenyl)-2-nitropropene is not available, studies on related nitro-polycyclic aromatic hydrocarbons (NPAHs) using GC-CIMS have demonstrated that this technique provides high sensitivity and selectivity, with the formation of strong and stable molecular ions. mdpi.com

Table 2: Expected Ions in CIMS for 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Ionization Mode Reagent Gas Expected Ion m/z (approx.)
Positive Methane [M+H]⁺ 224.09
Positive Methane [M+C₂H₅]⁺ 252.12

Note: The m/z values are based on the molecular formula and typical ionization behavior in CIMS.

X-ray Crystallography for Solid-State Structure Determination (on related derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1-(2,6-dimethoxyphenyl)-2-nitropropene itself has not been reported, the structures of several closely related derivatives have been elucidated, providing valuable insights into the expected solid-state conformation.

A notable example is the crystal structure of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. The analysis revealed that the side chain is twisted out of the plane of the benzene ring, a feature attributed to steric strain. researchgate.net

Similarly, the crystal structure of 1-(2,4,6-trimethoxyphenyl)-2-nitropropene has been determined, with the data available from the Cambridge Crystallographic Data Centre (CCDC number 916960). nih.gov The presence of the additional methoxy group at the ortho position, as in the target compound, likely influences the torsion angle between the phenyl ring and the nitropropene side chain.

The study of another related chalcone (B49325) derivative, 1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, also provides relevant structural information. nih.gov This compound was found to be approximately planar, with a small dihedral angle between the two aromatic rings. nih.gov

Based on these related structures, it can be inferred that the solid-state structure of 1-(2,6-dimethoxyphenyl)-2-nitropropene would likely exhibit a non-planar conformation, with the nitropropene group twisted relative to the dimethoxyphenyl ring to minimize steric hindrance between the ortho-methoxy groups and the propenyl chain.

Table 3: Crystallographic Data for a Related Derivative: (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene

Parameter Value Reference
Chemical Formula C₁₂H₁₅NO₅ researchgate.net
Molecular Weight 253.3 g/mol researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a 8.888(3) Å researchgate.net
b 13.650(3) Å researchgate.net
c 10.369(3) Å researchgate.net
β 94.04(2)° researchgate.net
Volume 1255(1) ų researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition based on the proposed molecular formula.

For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the molecular formula is C₁₁H₁₃NO₄. The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 223.23 * 100% = 59.19%

Hydrogen (H): (13 * 1.008) / 223.23 * 100% = 5.87%

Nitrogen (N): (1 * 14.007) / 223.23 * 100% = 6.27%

Oxygen (O): (4 * 15.999) / 223.23 * 100% = 28.66%

Experimental determination of these percentages through combustion analysis would serve to confirm the empirical formula and the purity of a synthesized sample of 1-(2,6-dimethoxyphenyl)-2-nitropropene. While specific experimental data for this compound is not available in the reviewed literature, this technique remains a cornerstone for the characterization of new chemical entities.

Table 4: Theoretical Elemental Composition of 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Element Symbol Atomic Weight Count Total Mass Percentage
Carbon C 12.011 11 132.121 59.19%
Hydrogen H 1.008 13 13.104 5.87%
Nitrogen N 14.007 1 14.007 6.27%
Oxygen O 15.999 4 63.996 28.66%

| Total | | | | 223.228 | 100.00% |

Computational and Theoretical Investigations of 1 2,6 Dimethoxyphenyl 2 Nitropropene

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 1-(2,6-dimethoxyphenyl)-2-nitropropene. These calculations solve the Schrödinger equation for the molecule, yielding information about its energy, geometry, and electronic distribution. Two primary approaches, Density Functional Theory (DFT) and ab initio methods, are cornerstones of these investigations.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by calculating the molecule's electron density, which is a simpler alternative to solving for the complex many-electron wavefunction. For substituted phenylpropenes, DFT methods, such as B3LYP with a basis set like 6-311G**, are commonly employed to optimize the molecular structure. mdpi.com

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals in space indicates the likely sites for nucleophilic and electrophilic attack, respectively.

For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethoxyphenyl ring, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitropropene moiety, a characteristic feature of Michael acceptors. chemicalbook.com Computational studies on structurally similar compounds, such as substituted phenyl carbenes and chalcones, have used DFT to calculate these frontier orbital energies. mdpi.comresearchgate.net

Assessment of Energy Band Gap and its Environmental Dependence

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions.

For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the introduction of electron-donating dimethoxy groups on the phenyl ring and the electron-withdrawing nitro group on the propene chain would influence this gap. Studies on other substituted aromatic compounds have shown that the introduction of both electron-donating and electron-withdrawing groups can decrease the HOMO-LUMO energy gap. researchgate.net The environmental dependence of the band gap could be assessed by performing calculations with different solvent models, which would simulate how the polarity of the surrounding medium affects the electronic structure and stability of the molecule.

Determination of Electrophilic and Nucleophilic Sites

The electronic structure calculations can be further utilized to determine the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is often visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (nucleophilic sites), while blue indicates regions of low electron density (electrophilic sites).

Analysis of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, where different colors represent varying potential values.

For 1-(2,6-dimethoxyphenyl)-2-nitropropene, the MEP map is characterized by distinct regions of positive, negative, and neutral potential.

Negative Regions: The most negative potential (typically colored red) is concentrated around the oxygen atoms of the nitro group. This high electron density makes this region the primary site for electrophilic attack. The oxygen atoms of the two methoxy (B1213986) groups on the phenyl ring also exhibit negative potential, though to a lesser extent than the nitro group.

Positive Regions: Regions of positive potential (typically colored blue) are generally found around the hydrogen atoms. The hydrogen atom on the vinylic carbon and the hydrogens of the methyl groups in the methoxy substituents are areas of lower electron density, making them susceptible to nucleophilic interactions.

Neutral Regions: The aromatic ring itself presents a more complex potential landscape. While the π-system is electron-rich, the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy groups create a nuanced distribution of charge across the ring.

These MEP maps are instrumental in rationalizing the intermolecular interactions of the molecule. For instance, in a crystal lattice or in solution, the negative potential regions of one molecule will favorably interact with the positive potential regions of another. fiveable.me Slight differences in the negative potential regions, particularly around the catechol ring in similar compounds, can account for selectivity in biological systems. nih.gov Computational studies on related nitroaromatic compounds have shown that the electron-rich regions around the nitro group's oxygen atoms are often delocalized. nih.gov

Table 1: Interpreted Molecular Electrostatic Potential (MEP) Regions for 1-(2,6-Dimethoxyphenyl)-2-nitropropene

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplication for Reactivity
Oxygen atoms of Nitro groupStrongly NegativeRedPrimary site for electrophilic attack
Oxygen atoms of Methoxy groupsModerately NegativeOrange/YellowSecondary sites for electrophilic attack
Vinylic and Methyl HydrogensPositiveBlueSusceptible to nucleophilic interactions
Aromatic RingNuanced (π-system vs. substituent effects)Green/MixedModulates overall molecular interactions

Intermolecular and Intramolecular Charge Transfer Phenomena

The structure of 1-(2,6-dimethoxyphenyl)-2-nitropropene, featuring electron-donating dimethoxy groups and an electron-withdrawing nitro group attached to a π-conjugated system, makes it a classic example of a "push-pull" chromophore. Such systems are known to exhibit significant intramolecular charge transfer (ICT).

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitropropene moiety. This spatial separation of the frontier orbitals facilitates a transfer of electron density from the donor part (dimethoxyphenyl) to the acceptor part (nitropropene) in the excited state.

Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), are employed to model this phenomenon. These calculations can predict the energy and character of the excited states. For similar nitroaromatic push-pull chromophores, studies have shown that the ICT process can be ultrafast, occurring on the femtosecond timescale. nih.govnih.gov This charge transfer is often accompanied by significant structural relaxation in the excited state, most notably a twisting of the nitro group relative to the phenyl ring. nih.govnih.gov This "twisted intramolecular charge transfer" (TICT) state is a key feature of many push-pull systems. researchgate.netmdpi.com The formation of charge-transfer complexes is governed by the energy difference between the LUMO of the acceptor and the HOMO of the donor. nih.gov

Intermolecular charge transfer can also occur, particularly in the solid state or in concentrated solutions, where donor and acceptor moieties of adjacent molecules can interact.

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, indicating lower reactivity and higher kinetic stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons. Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

Table 2: Representative Theoretical Chemical Reactivity Descriptors

DescriptorFormulaInterpretation for 1-(2,6-Dimethoxyphenyl)-2-nitropropene
Chemical Potential (μ)(EHOMO + ELUMO) / 2Moderate value, influenced by both donor and acceptor groups.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Expected to be moderate; the push-pull nature can reduce the HOMO-LUMO gap compared to unsubstituted analogues.
Chemical Softness (S)1 / ηExpected to be moderately soft, indicating significant reactivity.
Electrophilicity Index (ω)μ² / (2η)Expected to be high, signifying strong electrophilic character due to the nitropropene group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation of 1-(2,6-dimethoxyphenyl)-2-nitropropene. The most common synthesis route for such compounds is the Henry (or nitroaldol) reaction, which involves the base-catalyzed reaction of an aldehyde (2,6-dimethoxybenzaldehyde) with a nitroalkane (nitroethane). wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through several key steps:

Deprotonation: A base removes an acidic α-proton from nitroethane to form a nucleophilic nitronate anion.

Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzaldehyde (B146518).

Protonation: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol.

Dehydration: Subsequent elimination of water yields the final product, 1-(2,6-dimethoxyphenyl)-2-nitropropene.

Computational chemistry can model the energy profile of this entire reaction pathway, identifying intermediates and transition states.

The stereochemical outcome and rate of the Henry reaction are determined by the structure and energy of the transition states (TS). wikipedia.org For the nucleophilic addition step, computational models can characterize the geometry of the TS. This involves the simultaneous breaking and forming of bonds as the nitronate approaches the aldehyde.

In asymmetric versions of the Henry reaction, chiral catalysts are used to control the stereochemistry. rsc.org Computational modeling can elucidate the structure of the catalyst-substrate complex in the transition state. For example, a proposed transition state for a copper-catalyzed Henry reaction involves the metal center coordinating to both the nitronate and the aldehyde, orienting them in a specific way to favor the formation of one stereoisomer over another. rsc.org The steric hindrance from the two methoxy groups at the ortho positions of the benzaldehyde (B42025) will significantly influence the geometry and energy of the transition state.

The solvent plays a critical role in reactions involving charged species, such as the nitronate intermediate and the alkoxide in the Henry reaction. rsc.org Computational models can account for solvent effects in two primary ways: implicitly or explicitly.

Implicit Solvation Models: Treat the solvent as a continuous medium with a defined dielectric constant. While computationally efficient, they may not capture specific solute-solvent interactions like hydrogen bonding. numberanalytics.com

Explicit Solvation Models: Involve including a number of individual solvent molecules in the calculation. fiveable.mewikipedia.orgfiveable.me These models provide a more detailed and accurate picture of the solvation shell around the reacting species. nih.gov

For the Henry reaction, explicit solvent models, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are superior. fiveable.menumberanalytics.com In a QM/MM approach, the reacting solute molecules are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. This allows the model to accurately represent the specific hydrogen bonds between the solvent (e.g., water or an alcohol) and the charged oxygen atoms of the nitronate and alkoxide intermediates, which can significantly stabilize these species and affect the reaction's energy barrier. nih.gov

Synthetic Utility and Advanced Applications of 1 2,6 Dimethoxyphenyl 2 Nitropropene

Precursor in the Synthesis of Diverse Organic Compounds

1-(2,6-Dimethoxyphenyl)-2-nitropropene serves as a pivotal intermediate in multi-step synthetic pathways. Its foundational reaction is typically a Henry condensation (also known as a nitroaldol reaction) between 2,6-dimethoxybenzaldehyde (B146518) and nitroethane. wikipedia.orgresearchgate.net This reaction is generally catalyzed by a base, such as a primary amine like methylamine (B109427) or an ammonium (B1175870) salt like ammonium acetate (B1210297), to yield the target nitropropene. wikipedia.orgerowid.orgmdma.ch

Table 1: Representative Conditions for Henry Condensation to form Substituted Phenyl-2-nitropropenes
Aldehyde PrecursorReagentsCatalystSolventConditionsYieldReference
Benzaldehyde (B42025)Nitroethanen-ButylamineEthanol (B145695)Reflux, 8 hours64% erowid.org
BenzaldehydeNitroethaneCyclohexylamineAcetic Acid100°C, 6 hours62% erowid.org
2,5-DimethoxybenzaldehydeNitroethaneEthylenediamine, Acetic AcidIsopropanolReflux, 4 hours60% reddit.com
Various BenzaldehydesNitroethaneAqueous MethylamineAlcohol (MeOH, EtOH, or IPA)40-50°C, 45 min89% (for 2,5-isomer) mdma.ch

This table presents data for analogous reactions to illustrate common synthetic methodologies.

From this core structure, a range of valuable compounds can be accessed through the selective transformation of the nitroalkene moiety.

The reduction of the nitropropene group is a primary pathway to access phenethylamines, a class of compounds with significant biological relevance. mdpi.comnih.gov

The complete reduction of both the carbon-carbon double bond and the nitro group in 1-(2,6-dimethoxyphenyl)-2-nitropropene yields the corresponding substituted phenethylamine (B48288), specifically 1-(2,6-dimethoxyphenyl)-2-aminopropane. This transformation is a cornerstone of its synthetic utility. A variety of reducing agents can be employed to achieve this, with lithium aluminum hydride (LAH) being one of the most effective for this dual reduction. wikipedia.orgreddit.com Alternative methods include catalytic hydrogenation using catalysts like Raney Nickel or palladium, or reduction with sodium borohydride (B1222165) (NaBH₄), sometimes in the presence of a co-reagent like copper(II) chloride. wikipedia.orgreddit.com The choice of reagent allows for process control and scalability depending on the desired outcome. The resulting amine is a primary building block for more elaborate molecular architectures.

The phenethylamine skeleton is a recurring motif in a vast array of naturally occurring alkaloids, including complex structures like morphine and berberine. mdpi.com These molecules often feature an isoquinoline (B145761) core, which is biosynthetically derived from phenethylamine precursors. Synthetically, functionalized 1-phenyl-2-aminopropane derivatives, such as the one obtained from 1-(2,6-dimethoxyphenyl)-2-nitropropene, are valuable starting materials for the laboratory synthesis of natural product analogs. They can undergo classical cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to construct the heterocyclic ring systems characteristic of these complex alkaloids.

In addition to producing amines, 1-(2,6-dimethoxyphenyl)-2-nitropropene can serve as a precursor to the corresponding phenylacetone (B166967) derivative, 1-(2,6-dimethoxyphenyl)-2-propanone. This conversion is typically achieved through a two-step process that involves the initial selective reduction of the carbon-carbon double bond to yield the saturated nitroalkane, 1-(2,6-dimethoxyphenyl)-2-nitropropane. wikipedia.orgmdma.ch This selective reduction can be performed using reagents like sodium borohydride. mdma.ch The subsequent step is the hydrolysis of the nitro group to a ketone, a transformation known as the Nef reaction. mdma.chresearchgate.net This hydrolysis is often carried out under acidic or oxidative conditions. For instance, treating the intermediate nitroalkane salt with an acid can furnish the desired ketone. mdma.ch

Table 2: General Pathway for Phenylacetone Synthesis from a Phenyl-2-nitropropene
StepTransformationTypical ReagentsIntermediate/ProductReference
1Selective C=C ReductionSodium Borohydride (NaBH₄)Substituted 1-phenyl-2-nitropropane wikipedia.orgmdma.ch
2Hydrolysis (Nef Reaction)Acid (e.g., H₂SO₄) or H₂O₂/K₂CO₃Substituted 1-phenyl-2-propanone wikipedia.orgmdma.ch

This table outlines the general two-step conversion applicable to 1-(2,6-dimethoxyphenyl)-2-nitropropene.

The derivatives of 1-(2,6-dimethoxyphenyl)-2-nitropropene, namely the corresponding amine and ketone, are versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. The 1-(2,6-dimethoxyphenyl)-2-aminopropane can be used in condensation reactions with dicarbonyl compounds to form substituted pyrroles or pyrazines. Furthermore, as mentioned, it is a key precursor for constructing isoquinoline and β-carboline ring systems. The ketone, 1-(2,6-dimethoxyphenyl)-2-propanone, can be used to synthesize heterocycles such as oxazoles, thiazoles, or pyridines through well-established condensation and cyclization methodologies with appropriate reaction partners.

Preparation of Functionalized Phenethylamines and Their Analogs

Role in Medicinal Chemistry and Drug Discovery Research

The 2-phenethylamine framework is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of pharmacologically active compounds. mdpi.comresearchgate.net Molecules containing this structure are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system, such as adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.comnih.gov

By synthesizing 1-(2,6-dimethoxyphenyl)-2-aminopropane from its nitropropene precursor, medicinal chemists can create novel ligands for drug discovery research. The specific 2,6-dimethoxy substitution pattern offers a unique steric and electronic profile compared to other isomers. The two methoxy (B1213986) groups ortho to the point of attachment can enforce a specific conformation of the side chain relative to the phenyl ring, which can lead to high selectivity for a particular receptor subtype. Researchers can use this compound as a lead structure, modifying it further to fine-tune its affinity, selectivity, and pharmacokinetic properties in an effort to develop new therapeutic agents for neurological or psychiatric disorders. mdpi.com

Development of Novel Chemical Entities with Potential Therapeutic Applications

The primary value of 1-(2,6-dimethoxyphenyl)-2-nitropropene in medicinal chemistry lies in its role as a precursor to a wide array of novel chemical entities. The nitrostyrene (B7858105) framework is particularly amenable to reduction reactions to form corresponding phenethylamine derivatives. The reduction of the nitroalkene functionality can yield a primary amine, a critical functional group in many biologically active compounds.

For instance, the general class of phenyl-2-nitropropenes is instrumental in the synthesis of amphetamine-type molecules. wikipedia.orgresearchgate.net Through catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride (LAH) or sodium borohydride, the nitro group and the alkene double bond of a nitrostyrene are reduced to form an amino group. wikipedia.org Applying this to 1-(2,6-dimethoxyphenyl)-2-nitropropene would yield 1-(2,6-dimethoxyphenyl)propan-2-amine, a novel phenethylamine with a specific substitution pattern that could be investigated for unique pharmacological properties.

Furthermore, derivatives of β-nitrostyrene are recognized for a range of biological activities, and modifications to the core structure are a common strategy in drug discovery. mdpi.com The polymethoxybenzyl fragment, present in the subject compound, is a known pharmacophore in various drugs, including some with cytotoxic activity against cancer cells. researchgate.net Thus, 1-(2,6-dimethoxyphenyl)-2-nitropropene provides a strategic starting point for developing new potential therapeutic agents by leveraging its reactive nitroalkene group for further chemical elaboration into diverse molecular architectures.

Synthetic Pathways to Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a lead compound's biological activity by systematically modifying its chemical structure. 1-(2,6-dimethoxyphenyl)-2-nitropropene is an ideal platform for generating a library of analogs for such studies due to the straightforward nature of its synthesis.

The most common synthetic route to β-methyl-β-nitrostyrenes is the Henry condensation (also known as a nitroaldol reaction), which involves the base-catalyzed reaction of an aromatic aldehyde with a nitroalkane. wikipedia.orgyoutube.com For the title compound, this involves the condensation of 2,6-dimethoxybenzaldehyde with nitroethane.

To generate a library of analogs for SAR studies, this synthetic pathway can be systematically varied in several ways:

Varying the Aromatic Aldehyde: By replacing 2,6-dimethoxybenzaldehyde with other substituted benzaldehydes (e.g., different methoxy-isomers, or those with fluoro, chloro, or alkyl substituents), a wide range of analogs with modified phenyl rings can be produced.

Varying the Nitroalkane: By replacing nitroethane with other nitroalkanes (e.g., nitromethane, 1-nitropropane), the substituent on the β-carbon of the nitroalkene can be altered.

The table below outlines the general synthetic scheme for producing analogs based on the Henry condensation reaction.

Table 1: Synthetic Pathways to Analogs for SAR Studies
Aromatic AldehydeNitroalkaneCatalyst (Example)Resulting Analog Class
2,6-DimethoxybenzaldehydeNitroethanen-Butylamine1-(2,6-Dimethoxyphenyl)-2-nitropropene
Substituted Benzaldehyde (Ar-CHO)NitroethaneAmmonium Acetate1-(Aryl)-2-nitropropene Analogs
2,6-DimethoxybenzaldehydeSubstituted Nitroalkane (R-CH2NO2)Cyclohexylamine1-(2,6-Dimethoxyphenyl)-2-nitro-1-alkene Analogs

These synthetic strategies allow for the systematic exploration of the chemical space around the parent molecule, providing crucial data for understanding how specific structural features influence its properties without analyzing the biological outcomes themselves. mdma.ch

Application in Fine Chemical Synthesis

Beyond direct pharmaceutical applications, 1-(2,6-dimethoxyphenyl)-2-nitropropene and its structural relatives are valuable intermediates in the broader field of fine chemical synthesis.

Production of Specialty Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Nitrostyrene derivatives, including methoxy-substituted versions like 1-(2,4,5-Trimethoxyphenyl)-2-nitropropene and 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene, are described as high-quality reagents and versatile building blocks for producing other specialty chemicals. researchgate.netgoogle.com The reactivity of the nitroalkene moiety allows it to be a key component in multi-step syntheses, enabling the construction of complex molecular frameworks. The 2,6-dimethoxy substitution pattern of the subject compound offers a unique steric and electronic profile that can be exploited to create specific, high-value molecules for research and industrial purposes.

Contribution to Agrochemical Synthesis (as a chemical intermediate)

The utility of nitrostyrenes extends to the agrochemical sector. The parent compound, 1-phenyl-2-nitropropene (B101151), is noted to have herbicidal properties, suggesting its potential use in formulations for weed control. wikipedia.org While specific data on the 2,6-dimethoxy derivative is limited, the general biological activity of the nitrostyrene class indicates that it could serve as a key intermediate for synthesizing new agrochemicals, such as fungicides or herbicides. The structural modifications enabled by its versatile chemistry allow for the fine-tuning of activity against specific agricultural pests or weeds.

Use in Fragrance and Dye Industries

While direct evidence for the use of 1-(2,6-dimethoxyphenyl)-2-nitropropene in the fragrance or dye industries is not prominent in scientific literature, related chemical structures have found applications in these fields. Certain styrene (B11656) derivatives are valued as olfactory ingredients in perfume compositions due to their complex and desirable odors. google.com Additionally, 1-nitro-2-phenylethane, a compound structurally related to reduced nitrostyrenes, is a key odoriferous component of the essential oil from Aniba canelilla, which is noted for its potential in the perfumery and cosmetics sector. researchgate.net This suggests that derivatives of the 1-(2,6-dimethoxyphenyl) scaffold could potentially be explored for novel fragrance applications.

There is currently no available information to suggest the use of 1-(2,6-dimethoxyphenyl)-2-nitropropene as a chemical intermediate in the synthesis of dyes.

Q & A

Basic Research Questions

What are the recommended spectroscopic techniques for characterizing 1-(2,6-Dimethoxyphenyl)-2-nitropropene, and how should data discrepancies be resolved?

To confirm structural integrity, use 1H/13C-NMR to identify methoxy (δ 3.8–4.0 ppm for OCH3) and nitropropene (δ 6.5–7.5 ppm for aromatic protons and nitro group coupling) environments . Mass spectrometry (HRMS) validates molecular weight (C11H13NO4: theoretical 223.23 g/mol) . If data conflicts with literature (e.g., unexpected splitting in NMR), cross-validate with computational modeling (DFT) or compare with analogs like 1-(2,5-Dimethoxyphenyl)-2-nitropropene .

What safety precautions are critical when handling this compound given limited toxicological data?

While no explicit health hazards are classified, adopt GHS/CLP protocols :

  • Use fume hoods (P261) and avoid skin contact (P262) .
  • Store separately from reactive intermediates (e.g., thiols or amines) to prevent nitro group side reactions .
  • For waste, follow institutional guidelines for nitroaromatic compounds, as improper disposal may lead to environmental persistence .

What synthetic routes are reported for 1-(2,6-Dimethoxyphenyl)-2-nitropropene?

A common approach involves Claisen-Schmidt condensation :

React 2,6-dimethoxyacetophenone with nitroethane under acidic or basic conditions.

Optimize solvent (e.g., ethanol or DMF) and temperature (70–90°C) to enhance yield .

  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
  • Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

How does the electron-withdrawing nitro group influence the reactivity of the propene moiety in cross-coupling reactions?

The nitro group activates the α,β-unsaturated system for Michael additions or cycloadditions . For example:

  • React with thiols to form thioether derivatives (e.g., 1-(2,6-Dimethoxyphenyl)-2-(methylthio)ethanone, CAS 22629643) .
  • Compare reactivity with non-nitro analogs (e.g., 1-(2,6-Dimethoxyphenyl)propenone) to quantify electronic effects via Hammett analysis .

What strategies mitigate contradictions in biological activity data for structurally related nitropropenes?

Contradictions may arise from solubility differences or metabolic instability . For reproducibility:

  • Standardize assay conditions: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
  • Perform stability studies (HPLC monitoring) to detect nitro group reduction under biological conditions .
  • Compare with stable analogs (e.g., 1-(2,6-Dimethoxyphenyl)-2-cyanopropene) to isolate nitro-specific effects .

How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

Density Functional Theory (DFT) calculations reveal that the 2,6-dimethoxy substituents direct EAS to the para position of the methoxy groups. For example:

  • Nitration or halogenation favors the C4 position due to steric hindrance at C3/C5 .
  • Validate predictions experimentally using NOESY NMR to confirm substitution patterns .

Methodological Guidance

Designing a study to compare catalytic hydrogenation efficiency of the nitro group in this compound versus analogs:

  • Protocol :
    • Use Pd/C (10% w/w) in methanol under H2 (1 atm).
    • Monitor reaction via FT-IR (disappearance of NO2 stretch at ~1520 cm⁻¹).
    • Compare rates with 1-(3,4-Dimethoxyphenyl)-2-nitropropene to assess electronic effects .
  • Troubleshooting : If reduction stalls, switch to Raney Ni or increase H2 pressure (3–5 atm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.